

A Technical Guide to the Preclinical Data of Brilaroxazine Hydrochloride

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Compound of Interest		
Compound Name:	Brilaroxazine hydrochloride	
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Brilaroxazine (developmental code name: RP5063) is an investigational, third-generation atypical antipsychotic characterized as a multimodal dopamine and serotonin system modulator.[1][2] Developed by Reviva Pharmaceuticals, it has undergone extensive preclinical evaluation to establish its pharmacological profile, efficacy in animal models, and safety.[1][3] This document provides a comprehensive overview of the core preclinical data for **Brilaroxazine hydrochloride**, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacodynamics: Receptor Binding Profile

Brilaroxazine exhibits a distinct binding profile, acting as a potent partial agonist at dopamine D₂, D₃, and D₄ receptors and serotonin 5-HT_{1a} receptors.[1][4][5] It also demonstrates antagonist activity at several other serotonin receptors, including 5-HT_{2a}, 5-HT_{2n}, and 5-HT₇.[1] [4] This unique combination of partial agonism and antagonism is believed to contribute to its "dopamine-serotonin system stabilizer" activity.[5][6] The compound shows high affinity for these primary targets and moderate affinity for others, such as the serotonin transporter (SERT) and nicotinic acetylcholine (α4β2) receptors.[1][7][8]

Table 1: Receptor Binding Affinities (Ki, nM) and Functional Activity of Brilaroxazine



Receptor Family	Target	Ki (nM)	Functional Activity	Reference(s)
Dopamine	D ₁	100	Not Determined	[1]
	D ₂	0.40	Partial Agonist	[1]
	D ₂ 1	0.45	Partial Agonist	[1]
	D ₂ s	0.28	Partial Agonist	[1]
	Dз	3.7	Partial Agonist	[1]
	D4	6.0	Partial Agonist	[1][4]
	D ₅	200	Not Determined	[1]
Serotonin	5-HT _{1a}	1.5	Partial Agonist	[1][4]
	5-HT2a	2.5	Weak Partial Agonist / Antagonist	[1][4]
	5-HT _{2n}	0.19	Antagonist	[4]
	5-HT2 <i>e</i>	-	Antagonist	[1]
	5-HT ₆	Moderate Affinity	Antagonist	[1][7]
	5-HT ₇	2.7	Antagonist	[1][4]
Other	Serotonin Transporter (SERT)	Moderate Affinity	-	[7][8]
	Nicotinic Acetylcholine α4β2	Moderate Affinity	-	[7][8]
	Histamine H1	Moderate Affinity	-	[1]

| | Adrenergic α_{1n} | Moderate Affinity | - |[1] |



Preclinical Efficacy in Animal Models

Brilaroxazine has demonstrated proof-of-concept antipsychotic efficacy in established rodent models that emulate symptoms of human schizophrenia.[8][9] These studies indicate that the compound can mitigate pharmacologically-induced behaviors associated with psychosis and cognitive deficits.[7][8]

Table 2: Efficacy of Brilaroxazine in the Apomorphine-Induced Climbing Test in Mice

Dose (mg/kg, i.p.)	Outcome	p-value	Reference(s)
1	Decreased climbing behavior	<0.001	[8][9]
3	Decreased climbing behavior	<0.001	[8][9]

| 10 | Decreased climbing behavior | <0.001 |[8][9] |

Table 3: Efficacy of Brilaroxazine in the Dizocilpine-Induced Hyperactivity Model in Rats

Model	Dose (mg/kg, i.p.)	% Decrease vs. Vehicle	p-value	Reference(s)
Spontaneous Locomotion	3	15%	<0.05	[8][9]
	10	40%	<0.001	[8][9]
	30	30%	<0.01	[8][9]
Induced Locomotion	3	25%	<0.05	[8][9]
	10	49%	<0.01	[8][9]
	30	47%	<0.01	[8][9]
Stereotypy	10	51%	<0.001	[8][9]



| | 30 | 58% | <0.001 |[8][9] |

Table 4: Efficacy of Brilaroxazine in the Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model in Rats

Dose (mg/kg, i.p.)	Outcome	p-value	Reference(s)
3	Significantly increased PPI response	<0.001	[8]
10	Significantly increased PPI response	<0.001	[8]
30	Significantly increased PPI response	<0.001	[8]
10 (at 87 dB)	Reversed PPI deficit	<0.05	[9]

| 30 (at all levels) | Reversed PPI deficit | <0.01 |[9] |

Preclinical research has also explored Brilaroxazine's potential in inflammatory and fibrotic diseases.[10][11] In a bleomycin-induced rodent model of Idiopathic Pulmonary Fibrosis (IPF), Brilaroxazine improved survival and lung function while reducing lung fibrosis and inflammation. [12] It also showed antipsoriatic activity in an imiquimod-induced mouse model.[13]

Preclinical Safety and Metabolism

A comprehensive set of regulatory-compliant toxicology and safety pharmacology studies has been completed for Brilaroxazine.[5][10][14] Preclinical in vitro studies identified CYP3A4 as the primary enzyme involved in its metabolism.[15] Subsequent clinical studies confirmed that there is no significant drug-drug interaction when co-administered with strong CYP3A4 inhibitors, though dose modification may be necessary with strong inducers.[15][16] Notably, metabolism and excretion profiles were found to be similar across mice, canines, and humans, supporting the translation of safety data from preclinical species.[16]

Experimental Protocols

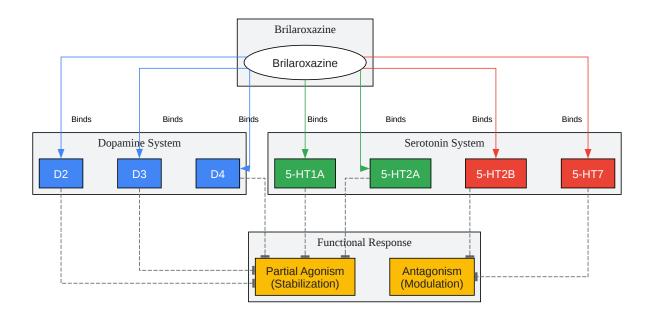


Detailed methodologies for the key preclinical efficacy studies are outlined below.

- Objective: To assess the potential antipsychotic activity by measuring the antagonism of a dopamine agonist-induced behavior.
- Animal Model: NMRI mice (n=10 per group).[9]
- Procedure: Five groups of mice were used. Test compounds (Brilaroxazine at 1, 3, and 10 mg/kg, i.p.; Haloperidol at 0.5 mg/kg, i.p.) or a vehicle were administered 30 minutes prior to a subcutaneous injection of apomorphine (1 mg/kg). Climbing behavior was then observed and scored.[8][9]
- Methodological Reference: Protais et al., 1976.[9]
- Objective: To model deficits in sensorimotor gating, a core feature of schizophrenia.
- Animal Model: Wistar rats (n=15 per group).[9]
- Procedure: Five groups of rats were used. Test compounds (Brilaroxazine at 3, 10, and 30 mg/kg, i.p.; Haloperidol at 1 mg/kg, i.p.) or a vehicle were administered prior to induction of PPI deficit with apomorphine. The acoustic startle response to a strong stimulus, both with and without a preceding weaker prepulse, was measured.[8][9]
- Methodological Reference: Geyer et al., 2001.[9]
- Objective: To evaluate antipsychotic potential by measuring the antagonism of hyperactivity and stereotypy induced by an NMDA receptor antagonist.
- Animal Model: Wistar rats (n=10 per group).[9]
- Procedure: Six groups of rats were used. Test compounds (Brilaroxazine at 3, 10, and 30 mg/kg, i.p.; Olanzapine at 6 mg/kg, i.p.) or a vehicle were administered. The effects on spontaneous locomotion, dizocilpine-induced locomotion, stereotypy, and rearing behaviors were quantified.[8][9]
- Methodological Reference: Rung et al., 2005.[9]



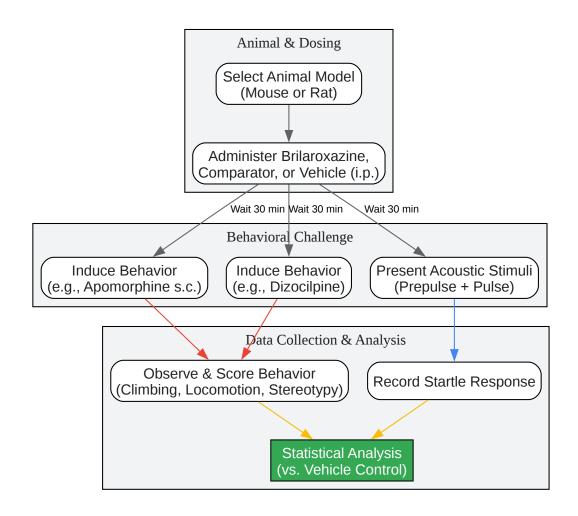
Visualizations: Pathways and Workflows



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Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.





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Caption: Generalized workflow for in-vivo behavioral pharmacology studies.



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References

- 1. Brilaroxazine Wikipedia [en.wikipedia.org]
- 2. Brilaroxazine (RP5063) for Research Investigations [benchchem.com]
- 3. Reviva Pharmaceuticals Reports Positive 1-Year Phase 3 Results for Brilaroxazine in Schizophrenia, Highlighting Efficacy and Safety | Nasdaq [nasdaq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]
- 6. revivapharma.com [revivapharma.com]
- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 8. revivapharma.com [revivapharma.com]
- 9. esmed.org [esmed.org]
- 10. Reviva Pharmaceuticals Reports Progress on Brilaroxazine Trials and Financial Results for Q3 2024 [quiverquant.com]
- 11. revivapharma.com [revivapharma.com]
- 12. revivapharma.com [revivapharma.com]
- 13. revivapharma.com [revivapharma.com]
- 14. revivapharma.com [revivapharma.com]
- 15. revivapharma.com [revivapharma.com]
- 16. revivapharma.com [revivapharma.com]
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